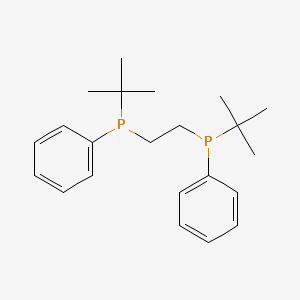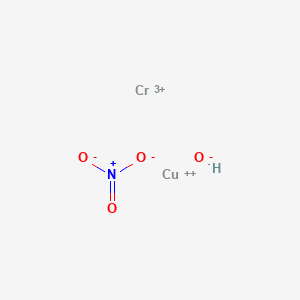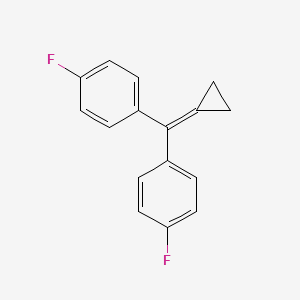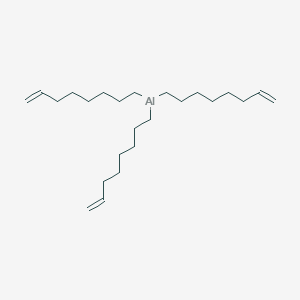
Tri(oct-7-en-1-yl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Tri(oct-7-én-1-yl)alumane est un composé organoaluminique caractérisé par la présence de trois groupes oct-7-én-1-yl liés à un atome d'aluminium.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du Tri(oct-7-én-1-yl)alumane implique généralement la réaction du trichlorure d'aluminium avec le bromure d'oct-7-én-1-yl magnésium (réactif de Grignard) dans des conditions anhydres. La réaction se déroule comme suit : [ \text{AlCl}_3 + 3 \text{C}8\text{H}{15}\text{MgBr} \rightarrow \text{Al(C}8\text{H}{15})_3 + 3 \text{MgBrCl} ]
Méthodes de Production Industrielle :
Analyse Des Réactions Chimiques
Types de Réactions : Le Tri(oct-7-én-1-yl)alumane peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes d'aluminium et d'autres sous-produits.
Réduction : Il peut agir comme un agent réducteur dans certaines réactions organiques.
Substitution : Les groupes oct-7-én-1-yl peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et Conditions Courants :
Oxydation : Oxygène ou autres agents oxydants.
Réduction : Hydrogène gazeux ou autres agents réducteurs.
Substitution : Agents halogénants ou autres électrophiles.
Principaux Produits :
Oxydation : Oxydes d'aluminium et dérivés de l'oct-7-én-1-yl.
Réduction : Composés organiques réduits.
Substitution : Composés organoaluminiques substitués.
4. Applications de la Recherche Scientifique
Le Tri(oct-7-én-1-yl)alumane a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme catalyseur ou réactif en synthèse organique, en particulier dans les réactions de polymérisation.
Médecine : Investigué pour son utilisation potentielle dans les systèmes de délivrance de médicaments.
Industrie : Utilisé dans la production de matériaux et de revêtements avancés.
5. Mécanisme d'Action
Le mécanisme par lequel le Tri(oct-7-én-1-yl)alumane exerce ses effets implique l'interaction du centre d'aluminium avec divers substrats. L'atome d'aluminium peut se coordonner avec des espèces riches en électrons, facilitant diverses transformations chimiques. Les cibles moléculaires et les voies impliquées dépendent de la réaction et de l'application spécifiques.
Composés Similaires :
Tri(cyclooct-4-én-1-yl)alumane : Structure similaire mais avec des groupes cyclooct-4-én-1-yl.
Tri(oct-1-én-3-yl)alumane : Structure similaire mais avec des groupes oct-1-én-3-yl.
Unicité : Le Tri(oct-7-én-1-yl)alumane est unique en raison de la position spécifique de la double liaison dans les groupes oct-7-én-1-yl, ce qui peut influencer sa réactivité et ses applications par rapport à d'autres composés similaires.
Applications De Recherche Scientifique
Tri(oct-7-en-1-yl)alumane has several applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in polymerization reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism by which Tri(oct-7-en-1-yl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Tri(cyclooct-4-en-1-yl)alumane: Similar structure but with cyclooct-4-en-1-yl groups.
Tri(oct-1-en-3-yl)alumane: Similar structure but with oct-1-en-3-yl groups.
Uniqueness: Tri(oct-7-en-1-yl)alumane is unique due to the specific positioning of the double bond in the oct-7-en-1-yl groups, which can influence its reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
667405-83-6 |
|---|---|
Formule moléculaire |
C24H45Al |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
tris(oct-7-enyl)alumane |
InChI |
InChI=1S/3C8H15.Al/c3*1-3-5-7-8-6-4-2;/h3*3H,1-2,4-8H2; |
Clé InChI |
RRWJQXJVEHEZJR-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCC[Al](CCCCCCC=C)CCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


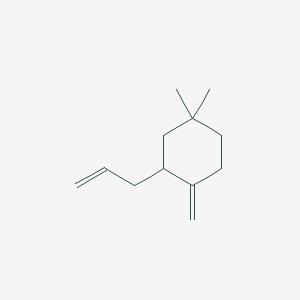
![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)


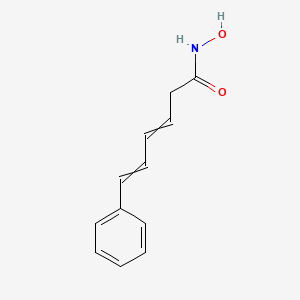

![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)

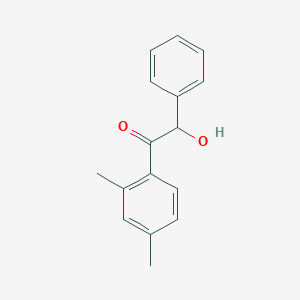
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
